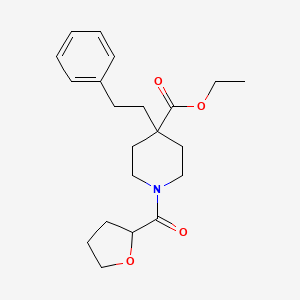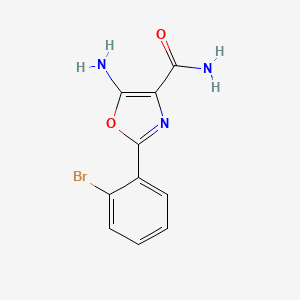
ethyl 4-(2-phenylethyl)-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 4-(2-phenylethyl)-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxylate, also known as EPEF, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a piperidine derivative that exhibits a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-(2-phenylethyl)-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. This compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters. Additionally, this compound has been shown to activate the adenosine A1 receptor, which is involved in the regulation of cerebral blood flow.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. It has been shown to modulate the activity of various neurotransmitter systems in the brain, including GABA receptors and voltage-gated calcium channels. Additionally, this compound has been shown to activate the adenosine A1 receptor, which is involved in the regulation of cerebral blood flow. These effects make this compound a potential therapeutic agent for various diseases, including epilepsy, chronic pain, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(2-phenylethyl)-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxylate in lab experiments is its wide range of biological activities. This compound exhibits anticonvulsant, analgesic, and anti-inflammatory effects, making it a useful tool for studying these biological processes. Additionally, this compound has been shown to protect against oxidative stress in the brain, making it a potential neuroprotective agent. However, one limitation of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires expertise in organic chemistry and careful attention to detail, making it a difficult compound to work with.
Direcciones Futuras
There are several future directions for research on ethyl 4-(2-phenylethyl)-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxylate. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the optimization of this compound's pharmacological properties, such as its potency and selectivity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Finally, studies could be conducted to investigate the potential therapeutic applications of this compound for various diseases, including epilepsy, chronic pain, and inflammation.
Conclusion:
In conclusion, this compound is a piperidine derivative that exhibits a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has been studied extensively for its potential use as a therapeutic agent for various diseases, and its mechanism of action involves the modulation of various neurotransmitter systems in the brain. While this compound has several advantages for lab experiments, such as its wide range of biological activities, its complex synthesis method presents a limitation. Future research on this compound could focus on the development of more efficient synthesis methods, optimization of its pharmacological properties, and investigation of its potential therapeutic applications for various diseases.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-phenylethyl)-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxylate has been studied extensively for its potential use as a therapeutic agent for various diseases. It has been shown to exhibit anticonvulsant activity in animal models of epilepsy and has been suggested as a potential treatment for seizures. This compound has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammation. Additionally, this compound has been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress in the brain.
Propiedades
IUPAC Name |
ethyl 1-(oxolane-2-carbonyl)-4-(2-phenylethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-2-25-20(24)21(11-10-17-7-4-3-5-8-17)12-14-22(15-13-21)19(23)18-9-6-16-26-18/h3-5,7-8,18H,2,6,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJUHUKATXTTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2CCCO2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B4706737.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4706740.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4706742.png)
![2,4-dichloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4706743.png)
![7-[(2-methoxybenzyl)oxy]-3-(4-nitrophenyl)-4H-chromen-4-one](/img/structure/B4706747.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4706758.png)
![methyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4706764.png)

![N-(2,5-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4706770.png)

![1-({1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4706790.png)
![N-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4706795.png)
![1-(4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4706804.png)
![N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4706813.png)